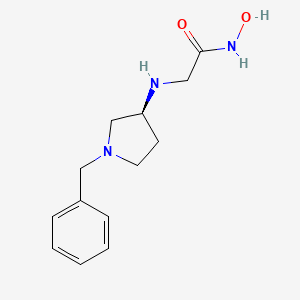
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, a benzyl group, and a hydroxyacetamide moiety, contributing to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Formation of the Hydroxyacetamide Moiety: The final step involves the reaction of the intermediate compound with hydroxylamine and acetic anhydride to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamide group into an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate conversion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(1-Benzylpyrrolidin-3-yl)methanol
- (S)-1-(1-Benzylpyrrolidin-3-yl)cyclopropan-1-amine
- (1-Benzylpyrrolidin-3-yl)methanamine
Uniqueness
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide is unique due to its hydroxyacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
919996-36-4 |
|---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-[[(3S)-1-benzylpyrrolidin-3-yl]amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19N3O2/c17-13(15-18)8-14-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12,14,18H,6-10H2,(H,15,17)/t12-/m0/s1 |
InChI-Schlüssel |
UPKQWGRGRPGTAK-LBPRGKRZSA-N |
Isomerische SMILES |
C1CN(C[C@H]1NCC(=O)NO)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1NCC(=O)NO)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


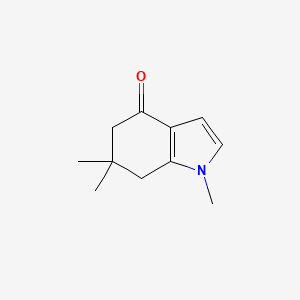
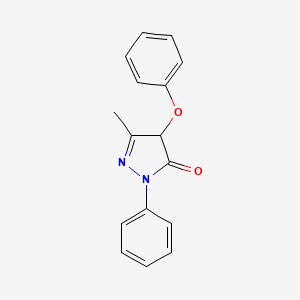
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)

![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
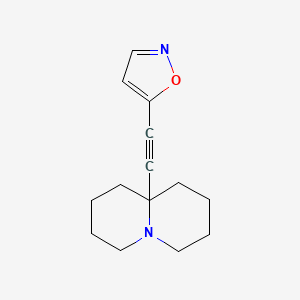


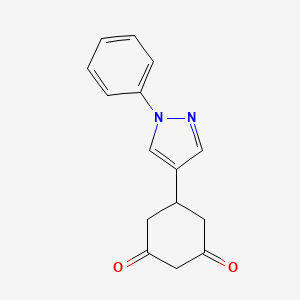
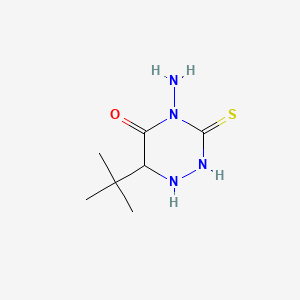
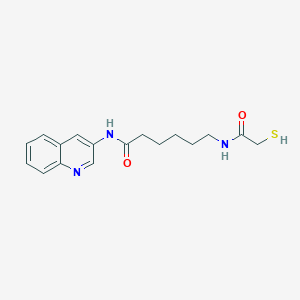
![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)

